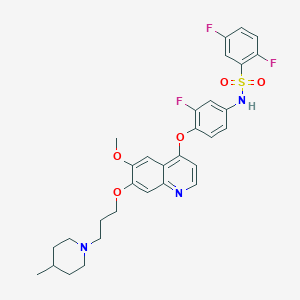
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide is a complex organic compound that features multiple fluorine atoms, a quinoline moiety, and a benzenesulfonamide group
Métodos De Preparación
The synthesis of 2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide involves several steps, typically starting with the preparation of the quinoline core The quinoline can be synthesized through methods such as the Skraup synthesis or the Friedländer synthesisThe final step involves the coupling of the quinoline derivative with the benzenesulfonamide moiety, which can be facilitated by palladium-catalyzed cross-coupling reactions .
Análisis De Reacciones Químicas
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group on the quinoline ring can be oxidized to form a quinone derivative.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions. For example, nucleophilic aromatic substitution can occur with strong nucleophiles like sodium methoxide.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl derivatives
Aplicaciones Científicas De Investigación
2,5-difluoro-N-(3-fluoro-4-(6-methoxy-7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics and photonics.
Biological Studies: It can be used as a probe to study the interactions between small molecules and biological macromolecules
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The presence of multiple fluorine atoms can enhance the compound’s binding affinity and selectivity. The quinoline moiety can interact with aromatic residues in the target protein, while the benzenesulfonamide group can form hydrogen bonds with amino acid residues .
Comparación Con Compuestos Similares
Similar compounds include other fluorinated quinoline derivatives and benzenesulfonamides. For example:
2,5-difluoro-N-(3-fluoro-4-(6-methoxyquinolin-4-yloxy)phenyl)benzenesulfonamide: Lacks the piperidine moiety, which may affect its binding properties.
2,5-difluoro-N-(3-fluoro-4-(7-(3-(4-methylpiperidin-1-yl)propoxy)quinolin-4-yloxy)phenyl)benzenesulfonamide: Similar structure but with variations in the substitution pattern on the quinoline ring
This compound’s uniqueness lies in its specific substitution pattern, which can confer distinct electronic and steric properties, making it a valuable scaffold for further development in various research fields.
Propiedades
Fórmula molecular |
C31H32F3N3O5S |
|---|---|
Peso molecular |
615.7 g/mol |
Nombre IUPAC |
2,5-difluoro-N-[3-fluoro-4-[6-methoxy-7-[3-(4-methylpiperidin-1-yl)propoxy]quinolin-4-yl]oxyphenyl]benzenesulfonamide |
InChI |
InChI=1S/C31H32F3N3O5S/c1-20-9-13-37(14-10-20)12-3-15-41-30-19-26-23(18-29(30)40-2)27(8-11-35-26)42-28-7-5-22(17-25(28)34)36-43(38,39)31-16-21(32)4-6-24(31)33/h4-8,11,16-20,36H,3,9-10,12-15H2,1-2H3 |
Clave InChI |
BVXYJKJBFXAJDL-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC1)CCCOC2=CC3=NC=CC(=C3C=C2OC)OC4=C(C=C(C=C4)NS(=O)(=O)C5=C(C=CC(=C5)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















